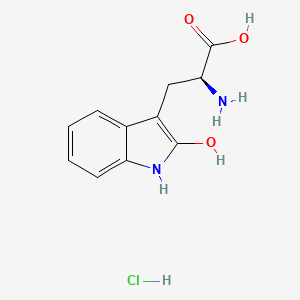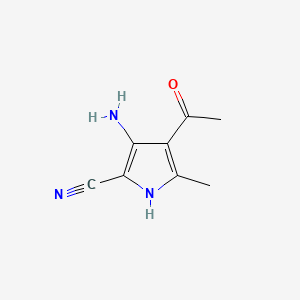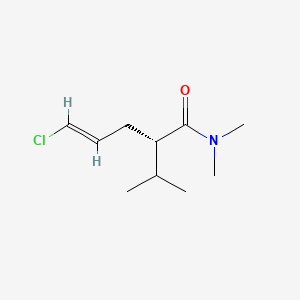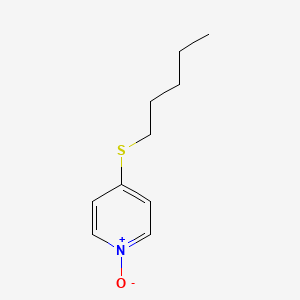
1-Oxido-4-pentylsulfanylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxido-4-pentylsulfanylpyridin-1-ium is an organic compound that belongs to the class of pyridine N-oxides. This compound is characterized by a pyridine ring substituted with a pentylsulfanyl group at the fourth position and an oxide group at the nitrogen atom. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .
化学反応の分析
Types of Reactions
1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Pentylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives
科学的研究の応用
1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .
類似化合物との比較
Similar Compounds
Pyridine N-oxide: The parent compound without the pentylsulfanyl group.
4-(Methylsulfanyl)pyridine 1-oxide: A similar compound with a methylsulfanyl group instead of a pentylsulfanyl group.
4-(Ethylsulfanyl)pyridine 1-oxide: A compound with an ethylsulfanyl group
Uniqueness
1-Oxido-4-pentylsulfanylpyridin-1-ium is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
129598-87-4 |
|---|---|
分子式 |
C10H15NOS |
分子量 |
197.296 |
IUPAC名 |
1-oxido-4-pentylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |
InChIキー |
XOUPGTSTCBPUBI-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=[N+](C=C1)[O-] |
同義語 |
Pyridine, 4-(pentylthio)-, 1-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/new.no-structure.jpg)
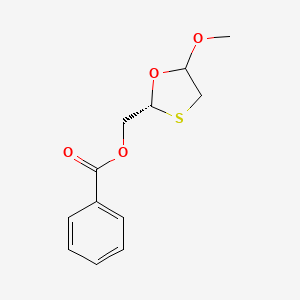
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)
![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)

